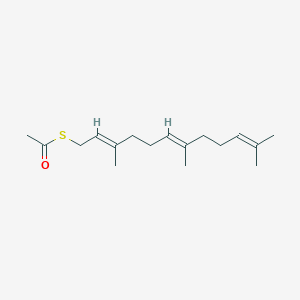
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Overview
Description
(E,E)-Farnesyl Thioacetate is an acetate derivative of (E,E)-Farnesyl Thiol ; a compound that shows inhibitory activity against human isoprenylcysteine carboxyl methyltransferase (Icmt) protein. Inhibitors of Icmt can be developed as another approach to anticancer drug development.
Biological Activity
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is a thioester compound with the molecular formula C17H28OS and a molecular weight of 280.5 g/mol. This compound is part of a broader class of thioesters that have garnered interest in various fields due to their biological activity and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The structure of this compound features a sulfur atom replacing the oxygen in the ester group. This unique configuration contributes to its reactivity and biological properties. The compound is characterized by its long hydrocarbon chain and multiple double bonds, which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H28OS |
| Molecular Weight | 280.5 g/mol |
| CAS Number | 340701-35-1 |
Antimicrobial Properties
Research indicates that thioesters, including thioacetic acid derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that S-esters of thiocarboxylic acids can inhibit the growth of various microorganisms, particularly fungi. This activity is attributed to the chemical structure of these compounds which allows them to interact effectively with microbial membranes .
Case Study: Antifungal Activity
A study exploring the antifungal properties of thiocarboxylic acid derivatives revealed that certain S-esters demonstrated potent fungicidal activity against common fungal strains. The structure-activity relationship indicated that modifications in the alkyl chain length and saturation level significantly affected their efficacy.
Role in Drug Delivery Systems
Thioacetic acid derivatives are being investigated for their potential in drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable for functionalizing surfaces in biomedical applications. For example, compounds derived from thioctic acid have been synthesized for use in targeted drug delivery systems and imaging techniques.
Research Findings: Drug Delivery Applications
A recent study highlighted the successful use of thioacetic acid derivatives in creating gold nanoparticles for targeted drug delivery. The functionalization process increased the stability and bioavailability of therapeutic agents encapsulated within these nanoparticles.
The biological activity of this compound can be attributed to its electrophilic nature due to the carbonyl carbon's reactivity. This allows it to participate in nucleophilic attacks by various biological molecules, potentially leading to significant biochemical interactions that can alter cellular processes.
Properties
IUPAC Name |
S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAXFXKDAVLSIG-NCZFFCEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















